3,3'-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1-ethyl-1H-3,1-benzimidazol-3-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound that belongs to the class of benzodiazolium salts. This compound is characterized by its unique structure, which includes two benzodiazolium rings connected by an ethoxy-ethoxy-ethyl chain. Benzodiazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps:
Preparation of 1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM: This can be achieved by reacting 1-ethylbenzimidazole with an alkylating agent such as ethyl iodide under reflux conditions.
Formation of the Ethoxy-ethoxy-ethyl Chain: The ethoxy-ethoxy-ethyl chain can be synthesized by reacting ethylene glycol with ethyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the benzodiazolium salt with the ethoxy-ethoxy-ethyl chain using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazolium rings, where nucleophiles like hydroxide or amine groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazolium derivatives.
Scientific Research Applications
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYLIMIDAZOLIUM IODIDE: A similar compound with a simpler structure, used in ionic liquids and catalysis.
1-ETHYL-3-METHYLIMIDAZOLIUM BROMIDE: Another related compound, known for its applications in electrochemistry and materials science.
Uniqueness
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its dual benzodiazolium structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H32N4O2+2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-ethyl-3-[2-[2-[2-(3-ethylbenzimidazol-1-ium-1-yl)ethoxy]ethoxy]ethyl]benzimidazol-3-ium |
InChI |
InChI=1S/C24H32N4O2/c1-3-25-19-27(23-11-7-5-9-21(23)25)13-15-29-17-18-30-16-14-28-20-26(4-2)22-10-6-8-12-24(22)28/h5-12,19-20H,3-4,13-18H2,1-2H3/q+2 |
InChI Key |
YSOXAHZNTNDSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=[N+](C2=CC=CC=C21)CCOCCOCC[N+]3=CN(C4=CC=CC=C43)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.